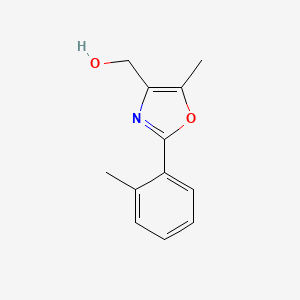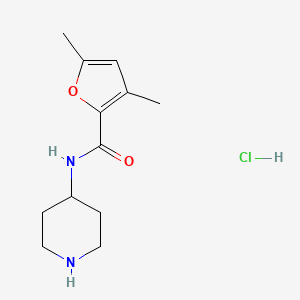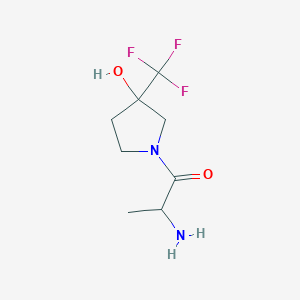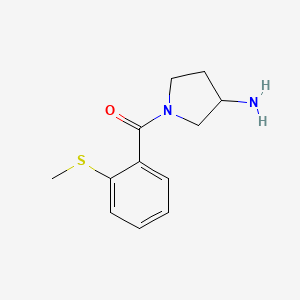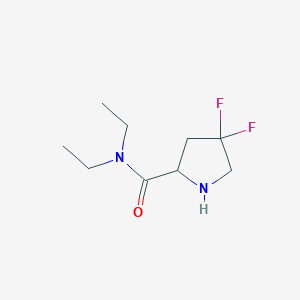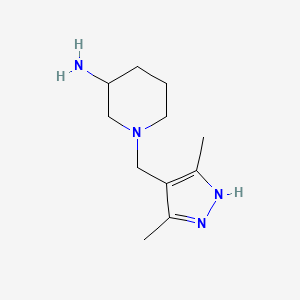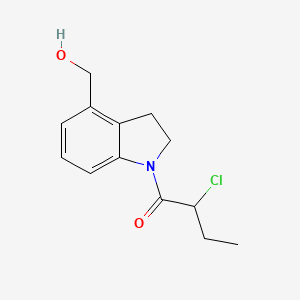
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment. For example, certain indole-3-acetic acid derivatives exhibited strong cytotoxicity against human cancer cell lines, including SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) .
Anti-HIV Activity
Heterocycle-containing oxindoles derivatives, which are a type of indole derivative, were prepared and evaluated for their anti-HIV activity . These compounds exhibited potent inhibitory activities against viruses .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. However, in a DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial properties. They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indole derivatives have also been reported to possess antidiabetic properties. They can help regulate blood glucose levels, making them potential candidates for the treatment of diabetes .
Orientations Futures
Indole derivatives, such as “2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one”, have diverse biological activities and immense potential to be explored for new therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities .
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets to modulate their activity, leading to various biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, given their ability to interact with multiple targets and pathways. Some derivatives have shown inhibitory activity against certain viruses .
Propriétés
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-7-6-10-9(8-16)4-3-5-12(10)15/h3-5,11,16H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZAWVQZHAULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



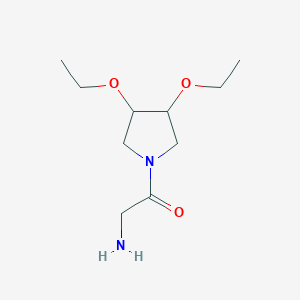
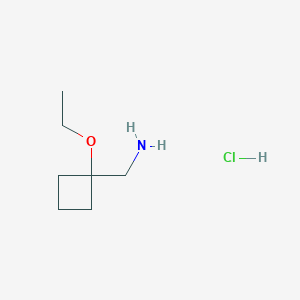

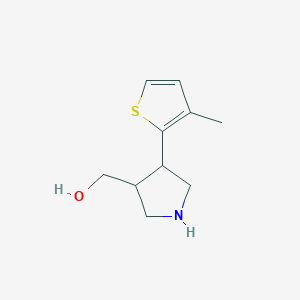
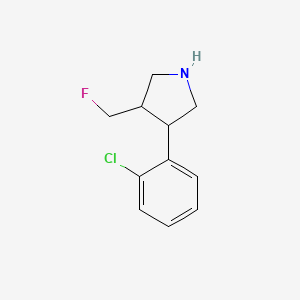
![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
![6-Methyl-4-propoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478314.png)
